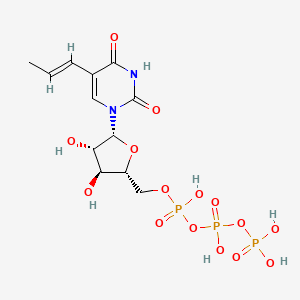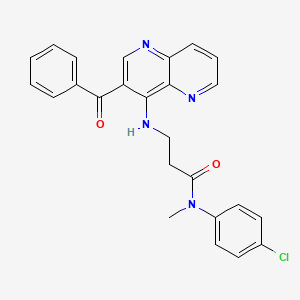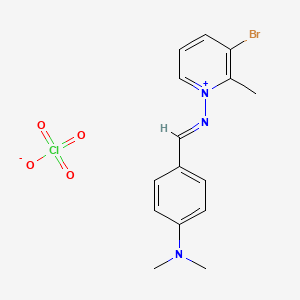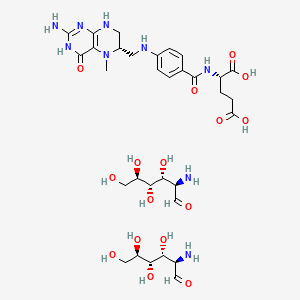
Levomefolate glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levomefolate glucosamine is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolate, followed by methylation to form 5-methyltetrahydrofolate. The final step involves the formation of the glucosamine salt .
Industrial Production Methods
Industrial production of this compound involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is typically produced as a crystalline form of the calcium salt, which provides the stability required for use as a supplement .
Analyse Chemischer Reaktionen
Types of Reactions
Levomefolate glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at various functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of tetrahydrofolate and methyltetrahydrofolate, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Levomefolate glucosamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is essential for DNA synthesis and repair, making it a crucial component in genetic research.
Medicine: this compound is used as a supplement to prevent folate deficiency and neural tube defects during pregnancy.
Industry: The compound is used in the production of dietary supplements and fortified foods.
Wirkmechanismus
Levomefolate glucosamine exerts its effects by acting as a methyl donor in various biochemical reactions. It plays a critical role in methylating homocysteine to form methionine, a reaction catalyzed by vitamin B12-dependent methionine synthase . This process is essential for DNA synthesis, gene expression regulation, amino acid synthesis, and myelin synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: The most common form of Vitamin B9, which must be metabolized by the body before it can be used.
Calcium Folinate:
Levomefolate Calcium: Another salt form of levomefolate, similar to levomefolate glucosamine.
Uniqueness
This compound is unique because it is the biologically active form of folate that does not require enzymatic conversion and can be utilized directly by the body. This makes it more efficient and effective in preventing folate deficiency and related health issues .
Eigenschaften
CAS-Nummer |
1181972-37-1 |
|---|---|
Molekularformel |
C32H51N9O16 |
Molekulargewicht |
817.8 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C20H25N7O6.2C6H13NO5/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;2*7-3(1-8)5(11)6(12)4(10)2-9/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);2*1,3-6,9-12H,2,7H2/t12-,13-;2*3-,4+,5+,6+/m000/s1 |
InChI-Schlüssel |
FZDRYCKUVGVDSO-KWWXADPNSA-N |
Isomerische SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)




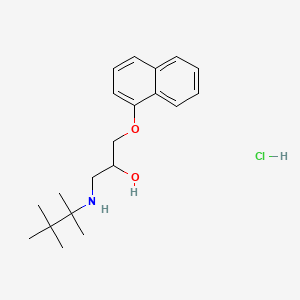
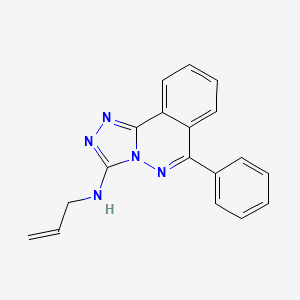


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
